N-benzyl-3-hydroxypyridine-4-carboxamide N-benzyl-3-hydroxypyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 321600-62-8
VCID: VC4774464
InChI: InChI=1S/C13H12N2O2/c16-12-9-14-7-6-11(12)13(17)15-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2,(H,15,17)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O
Molecular Formula: C13H12N2O2
Molecular Weight: 228.251

N-benzyl-3-hydroxypyridine-4-carboxamide

CAS No.: 321600-62-8

Cat. No.: VC4774464

Molecular Formula: C13H12N2O2

Molecular Weight: 228.251

* For research use only. Not for human or veterinary use.

N-benzyl-3-hydroxypyridine-4-carboxamide - 321600-62-8

Specification

CAS No. 321600-62-8
Molecular Formula C13H12N2O2
Molecular Weight 228.251
IUPAC Name N-benzyl-3-hydroxypyridine-4-carboxamide
Standard InChI InChI=1S/C13H12N2O2/c16-12-9-14-7-6-11(12)13(17)15-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2,(H,15,17)
Standard InChI Key JDOPUDBIYAMBJT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzyl-3-hydroxypyridine-4-carboxamide features a pyridine ring substituted at the 3-position with a hydroxyl group and at the 4-position with a benzylcarboxamide moiety. Its IUPAC name, N-benzyl-3-hydroxypyridine-4-carboxamide, reflects this arrangement. The canonical SMILES string C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O and InChIKey GUHJLBGSLLTBAQ-UHFFFAOYSA-N provide unambiguous structural identification .

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O₂
Molecular Weight228.25 g/mol
IUPAC NameN-benzyl-3-hydroxypyridine-4-carboxamide
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O
InChIKeyGUHJLBGSLLTBAQ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multistep reactions involving pyridine derivatives and benzylating agents. A notable method from Chinese patent CN101759630A involves:

  • Benzylation: Reacting 3-hydroxy-4-methylpyridine with benzyl chloride in acetonitrile under reflux .

  • Reduction: Treating the intermediate with a reducing agent (e.g., NaBH₄) in alkaline conditions to yield N-benzyl-3-hydroxy-4-methylpiperidine .

  • Oxidation: Using CrO₃ and H₂SO₄ to oxidize the piperidine derivative to the final carboxamide .

This method achieves a 93.3% yield, emphasizing efficiency and scalability . Alternative approaches from RSC studies employ hydrazide coupling reactions, where 3-hydroxypyridine-4-carboxylic acid reacts with benzylamine derivatives under carbodiimide-mediated conditions .

Physicochemical Properties

Acidity and Solubility

The hydroxyl group at the 3-position confers acidity, with an estimated pKa of ~6.2–8.0 based on analogous pyridine derivatives . The compound exhibits moderate aqueous solubility (5.6 µM in pH 6.8 buffer), enhanced by protonation of the pyridine nitrogen under acidic conditions . LogP values (~1.9) suggest moderate lipophilicity, suitable for blood-brain barrier penetration .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Aqueous Solubility5.6 µM (pH 6.8)JP2 buffer
LogP1.9Calculated
pKa6.2–8.0 (hydroxyl)Pyridine analogues

Biological Activities and Mechanisms

Antiviral Efficacy

N-Benzyl hydroxypyridone carboxamides demonstrate potent activity against human cytomegalovirus (HCMV), with EC₅₀ values as low as 0.30 µM (compound 8p) . Mechanistically, these compounds disrupt viral DNA packaging by binding to the terminase complex, a target distinct from conventional antivirals like ganciclovir .

Enzyme Inhibition

Analogues bearing 3-hydroxypyridin-4-one scaffolds inhibit tyrosinase (IC₅₀: 0.48–1.0 µM), a key enzyme in melanin synthesis . Molecular docking reveals hydrogen bonding between the hydroxyl group and His263 in the enzyme’s active site .

Table 3: Biological Activity Data

ActivityEC₅₀/IC₅₀ (µM)Cell Line/ModelSource
Anti-HCMV0.30Human fibroblasts
Tyrosinase Inhibition0.48Mushroom tyrosinase

Pharmaceutical Applications

Drug Development

The compound’s scaffold is leveraged in AMP-activated protein kinase (AMPK) activators, such as ASP4132, which show antitumor effects in breast cancer models (IC₅₀: 0.014 µM) . Modifications to the benzyl group improve metabolic stability and reduce hERG channel binding, mitigating cardiotoxicity risks .

Agricultural Chemistry

As a picolinic acid derivative, it serves as an intermediate in synthesizing herbicides and fungicides. Patent CN110734393B highlights its role in producing piperidone-based agrochemicals .

Challenges and Future Directions

Synthesis Optimization

Current methods suffer from harsh oxidants like CrO₃, necessitating greener alternatives (e.g., TEMPO/NaClO) . Flow chemistry could enhance yield and purity while reducing waste .

Therapeutic Exploration

Unexplored areas include:

  • Anticancer Activity: Targeting AMPK or PI3K/Akt pathways .

  • Antimicrobial Use: Leveraging iron-chelating properties against Pseudomonas aeruginosa biofilms .

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